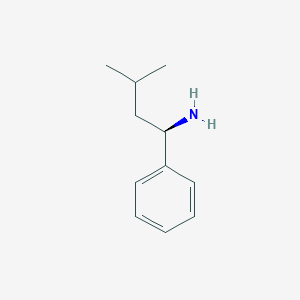

(R)-3-Methyl-1-phenylbutan-1-amine

Description

Fundamental Principles of Chirality in Organic Chemistry

Chirality, derived from the Greek word for hand (cheir), is a geometric property of molecules that are non-superimposable on their mirror images. echemi.combldpharm.com These non-superimposable mirror images are known as enantiomers. echemi.com Much like a left hand and a right hand, enantiomers are identical in constitution but differ in their spatial arrangement. This structural difference arises from the presence of a stereogenic element, most commonly a chiral center. wikipedia.org A chiral center is typically a carbon atom bonded to four different and unique groups in a tetrahedral geometry. wikipedia.orgchem960.com

Molecules that possess a plane of symmetry are considered achiral, meaning they can be superimposed on their mirror image. bldpharm.com Chiral molecules, lacking such symmetry, are optically active; they have the ability to rotate plane-polarized light. chem960.com Their enantiomers rotate light by an equal magnitude but in opposite directions. While enantiomers share the same physical properties like boiling point, melting point, and solubility, their interaction with other chiral entities—such as biological receptors or other chiral molecules—can be dramatically different. echemi.com This distinction is of paramount importance in fields like pharmacology and materials science.

Role of Chiral Amines as Indispensable Building Blocks in Modern Organic Synthesis

Chiral amines are a cornerstone of modern asymmetric synthesis, the practice of selectively producing one enantiomer of a chiral product. Their significance stems from their versatile roles as chiral auxiliaries, resolving agents, catalysts, and key intermediates for valuable target molecules. buyersguidechem.commdpi.comnih.gov It is estimated that over 80% of all drug candidates and approved drugs feature an amine functional group, with many of these being chiral. bldpharm.com

As chiral auxiliaries, these amines can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing stereoselectivity before being cleaved off for potential reuse. wikipedia.orgsigmaaldrich.com They are also widely used as resolving agents, where they react with a racemic mixture of acidic compounds to form diastereomeric salts. These salts, having different physical properties, can then be separated by methods like crystallization. Furthermore, chiral amines or their derivatives can function as ligands for metal catalysts or as organocatalysts themselves, enabling a wide array of enantioselective transformations. buyersguidechem.comcalpaclab.com

Overview of (R)-3-Methyl-1-phenylbutan-1-amine as a Key Stereospecific Intermediate

This compound is a primary chiral amine that embodies the principles and applications discussed above. Its structure, featuring a chiral center at the carbon bearing the amino group, and its phenyl and isobutyl substituents, make it a valuable stereospecific building block in research and development.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| CAS Number | 1263198-93-1 |

Data sourced from references echemi.comnih.govscbt.com.

The use of chiral amines as synthetic tools has a long history, with the pioneering work on resolving racemates using naturally derived amines dating back over a century. A significant milestone was the introduction of 1-phenylethylamine (B125046) (α-PEA) as a resolving agent and chiral auxiliary by A. W. Ingersoll in 1937. scbt.com This readily available and inexpensive amine demonstrated the power of using simple chiral molecules to access enantiomerically pure compounds, paving the way for the development of a vast library of synthetic chiral amines.

The development of this compound fits within this broader narrative. While specific seminal publications detailing its initial synthesis are not as widely cited as those for α-PEA, its emergence is a result of the continuous academic and industrial pursuit of novel chiral building blocks with unique steric and electronic properties to solve specific synthetic challenges. Its structural similarity to α-PEA suggests its utility in similar applications, such as diastereoselective crystallizations and as a precursor for chiral ligands and auxiliaries.

Currently, this compound is primarily utilized as a specialized building block in research and development, particularly in medicinal chemistry. scbt.com Its significance is highlighted by the role of its derivatives in the synthesis of major pharmaceutical compounds. For instance, the related structure, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, is a key intermediate in the synthesis of Repaglinide, an oral medication used for treating type 2 diabetes. pharmaffiliates.com This connection underscores the industrial relevance of the phenylbutan-1-amine scaffold.

The research landscape for chiral amines is increasingly dominated by biocatalysis. The asymmetric synthesis of similar structures, such as 3-amino-1-phenylbutane, has been successfully achieved using transaminase enzymes. mdpi.com These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric purity, offering a greener and more efficient alternative to traditional chemical methods. mdpi.comresearchgate.net It is highly probable that such chemo-enzymatic strategies are being explored for the synthesis of this compound and its analogs.

The future potential of this compound lies in its application as a versatile chiral intermediate. By analogy with its regioisomer, (S)-3-methyl-2-phenylbutylamine, it could serve as an effective resolving agent for racemic carboxylic acids, a class of compounds that includes many important non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Furthermore, its structure is amenable to modification for the creation of novel chiral ligands for asymmetric catalysis or as a key fragment in the design of new bioactive molecules. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of specific stereospecific intermediates like this compound is set to increase.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-3-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLDKBMTEANJRD-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Methyl 1 Phenylbutan 1 Amine

Enantioselective Biocatalytic Routes

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure amines. Enzymes, particularly transaminases, have been extensively studied and engineered for this purpose.

Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

The direct asymmetric amination of a prochiral ketone, 4-phenyl-2-butanone, using transaminases (TAs) is a highly effective method for synthesizing (R)-3-Methyl-1-phenylbutan-1-amine. This reaction involves the transfer of an amino group from an amino donor to the ketone, creating a new chiral center with high stereoselectivity. frontiersin.org

The success of the biocatalytic amination hinges on the selection of a suitable transaminase. Screening of various wild-type and engineered transaminases is crucial to identify enzymes with high activity and the desired (R)-selectivity towards the bulky substrate, 4-phenyl-2-butanone. For instance, screening of six different transaminases, including those from Arthrobacter sp. (ArR-TA) and Aspergillus terreus (AtR-TA), has been performed to assess their effectiveness in aminating related ketones. researchgate.net

Enzyme engineering plays a pivotal role in improving the performance of transaminases. Techniques such as directed evolution and rational design are employed to enhance enantioselectivity, activity, and stability. frontiersin.org For example, non-canonical amino acids have been incorporated into the active site of an (R)-amine transaminase to significantly boost its activity. nih.gov By modifying key residues in the enzyme's active site, it is possible to create variants with improved substrate binding and catalytic efficiency for challenging substrates. nih.gov

Table 1: Examples of Transaminases Used in Asymmetric Amination

| Enzyme Source | Selectivity | Key Characteristics |

| Arthrobacter sp. (ArR-TA) | (R)-selective | Known for its application in the synthesis of various chiral amines. researchgate.net |

| Aspergillus terreus (AtR-TA) | (R)-selective | Another (R)-selective transaminase used in screening for ketone amination. researchgate.net |

| Chromobacterium violaceum (CviTA) | (S)-selective (wild-type) | Often engineered for altered selectivity and improved stability. mdpi.comacs.org |

| Vibrio fluvialis (VflTA) | (S)-selective (wild-type) | Used in cascade reactions for amine synthesis; shows pH-dependent activity. mdpi.comacs.org |

To maximize the yield and efficiency of the biocatalytic process, several reaction parameters must be optimized. These include temperature, pH, cosolvent effects, enzyme loading, and substrate concentration.

Temperature: The optimal temperature for transaminase activity is a critical factor. For instance, studies on the synthesis of a related amine, 3-amino-1-phenylbutane, identified 30°C as the optimal temperature for the reaction. mdpi.comresearchgate.net

pH: Transaminases exhibit optimal activity within a specific pH range. For many, this is around neutral pH, with transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) showing maximum activity at pH 7.5. mdpi.comfastercapital.comresearchgate.net

Cosolvents: The addition of organic cosolvents can improve the solubility of hydrophobic substrates like 4-phenyl-2-butanone. Dimethylsulfoxide (DMSO) at a concentration of 10% (v/v) has been found to be an effective co-solvent in similar bioconversions. researchgate.net

Enzyme and Substrate Loading: The concentrations of both the enzyme and the substrate significantly impact the reaction rate. youtube.com Higher enzyme loading can increase the conversion rate, but an optimal balance must be found to ensure cost-effectiveness. Similarly, substrate concentration affects the reaction kinetics, with high concentrations potentially leading to substrate inhibition. acs.org In one optimized process, an enzyme loading of 10% and a substrate loading of 50 g/L were found to be effective. researchgate.net

A major challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium, which can limit the product conversion. mdpi.comresearchgate.net To overcome this, strategies are employed to shift the equilibrium towards the product side. One of the most effective methods is the in-situ removal of the ketone byproduct.

A common approach involves coupling the transamination reaction with a second enzymatic reaction that consumes the byproduct. When L-alanine is used as the amine donor, the byproduct is pyruvate (B1213749). A pyruvate decarboxylase (PDC) can be used to convert pyruvate into acetaldehyde (B116499) and carbon dioxide. mdpi.comresearchgate.net The volatile nature of these products helps to drive the reaction forward, significantly enhancing the conversion to the desired amine. mdpi.comresearchgate.net This coupled-enzyme system has been shown to dramatically increase the synthesis of related amines, with yields exceeding 60%. mdpi.comresearchgate.net

Table 2: Effect of Pyruvate Decarboxylase (PDC) Coupling on Amine Synthesis

| Transaminase | Reaction System | Conversion Improvement | Reference |

| CviTA | Coupled with PDC | Dramatically enhanced synthesis | mdpi.com |

| VflTA | Coupled with PDC | Dramatically enhanced synthesis | mdpi.com |

Biocatalytic Resolution of Racemic 3-Methyl-1-phenylbutan-1-amine (B1309586)

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of the amine. This method utilizes an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

In this approach, a transaminase can be used to selectively deaminate one enantiomer of the racemic amine, converting it back to the corresponding ketone, 4-phenyl-2-butanone. This leaves the other enantiomer, in this case, the desired this compound, in high enantiomeric excess. nih.gov This method has been successfully applied to resolve various racemic amines with excellent conversions (approaching 50%) and high enantiomeric excess (>99%). nih.gov The use of a biphasic system can be beneficial in such resolutions to remove the inhibitory ketone byproduct from the aqueous reaction medium. nih.gov

Development of Novel Biocatalytic Systems for Chiral Resolution

Biocatalysis has emerged as a powerful and sustainable strategy for the production of single-enantiomer compounds. The development of novel biocatalytic systems for the chiral resolution of racemic 3-methyl-1-phenylbutan-1-amine offers a highly selective and environmentally benign alternative to traditional chemical methods. Kinetic resolution, where one enantiomer of a racemate reacts faster in an enzyme-catalyzed transformation, is a common approach.

Lipases are a class of enzymes that have been extensively explored for the resolution of chiral amines. For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used biocatalyst for the acylation of amines. In a typical resolution of racemic 3-methyl-1-phenylbutan-1-amine, the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. The efficiency of this resolution is highly dependent on the reaction conditions, including the choice of acyl donor and solvent.

More recently, transaminases (TAs) have gained prominence for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. For the synthesis of this compound, a transaminase can be used to directly aminate 3-methyl-1-phenylbutan-1-one with high enantioselectivity. The development of novel transaminases with improved substrate scope, stability, and activity is an active area of research, often involving protein engineering and directed evolution techniques to tailor the enzyme for a specific substrate.

Asymmetric Catalytic Hydrogenation and Reduction

Asymmetric catalysis offers a direct and atom-economical route to enantiomerically pure compounds, often with high efficiency and selectivity. For the synthesis of this compound, asymmetric hydrogenation and reductive amination are particularly powerful strategies.

The asymmetric hydrogenation of prochiral imines is a well-established and highly effective method for the synthesis of chiral amines. This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal catalyst. The catalyst, typically based on iridium, rhodium, or ruthenium, coordinates to the imine and facilitates the stereoselective addition of hydrogen, leading to the preferential formation of one enantiomer.

The key to high enantioselectivity in asymmetric hydrogenation lies in the design of the chiral ligand that is coordinated to the metal center. A vast array of chiral phosphine (B1218219) ligands has been developed and successfully applied in these reactions. For the synthesis of this compound, the corresponding prochiral imine, N-benzylidene-3-methyl-1-phenylbutan-1-amine, can be hydrogenated.

The choice of ligand is critical for achieving high enantiomeric excess (e.e.). Ligands such as those from the Josiphos family have proven to be highly effective in iridium-catalyzed asymmetric hydrogenations of imines. The development of new ligands often focuses on tuning the steric and electronic properties of the catalyst to maximize stereoselectivity for a specific substrate. The table below summarizes selected catalyst systems and their performance in the asymmetric hydrogenation of imine precursors to chiral amines.

| Metal | Chiral Ligand | Substrate | Enantiomeric Excess (e.e.) (%) |

| Iridium (Ir) | (R,S)-PPF-P(t-Bu)₂ (Josiphos) | N-Aryl Imines | >95 |

| Rhodium (Rh) | (R,R)-Me-DuPhos | Enamides | >99 |

| Ruthenium (Ru) | (R)-BINAP | β-Enaminones | >98 |

This table presents representative data for catalyst systems used in asymmetric hydrogenation reactions to produce chiral amines. The specific performance for the synthesis of this compound would depend on the exact imine precursor and reaction conditions.

While asymmetric hydrogenation is a powerful technique, its efficiency can be influenced by the structure of the substrate. The steric and electronic properties of the imine can affect the reaction rate and the level of enantioselectivity. For example, bulky substituents near the imine double bond can hinder the approach of the catalyst, potentially leading to lower reactivity.

Furthermore, the nature of the substituent on the imine nitrogen atom can also play a significant role. The development of catalysts with a broad substrate scope is an ongoing challenge in the field, with the goal of creating more general and versatile methods for the synthesis of a wide range of chiral amines.

Stereoselective reductive amination is a highly efficient one-pot process that converts a carbonyl compound directly into a chiral amine. This method involves the in-situ formation of an imine from a ketone and an amine source, followed by its immediate stereoselective reduction. This approach is highly atom-economical as it avoids the isolation of the often-unstable imine intermediate.

The reaction begins with the condensation of a ketone, in this case, 3-methyl-1-phenylbutan-1-one, with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form a prochiral imine. This initial step is typically reversible and often catalyzed by an acid.

The crucial stereocontrol occurs during the subsequent reduction of the C=N double bond. This can be achieved using a chiral reducing agent or, more commonly, a non-chiral reducing agent in the presence of a chiral catalyst. The chiral catalyst creates a specific three-dimensional environment around the imine, directing the hydride transfer from the reducing agent to one face of the double bond preferentially. This facial selectivity results in the formation of one enantiomer of the amine in excess. The precise mechanism of stereocontrol is intricate and depends on the specific interactions between the substrate, the catalyst, and the reducing agent.

Stereoselective Reductive Amination of Carbonyl Compounds

Application of Chiral Reducing Agents and Catalytic Systems

The synthesis of this compound can be efficiently achieved through the asymmetric reduction of the corresponding prochiral imine, N-(3-methyl-1-phenylbutylidene)aniline, or a related ketone. This transformation is a cornerstone of modern asymmetric synthesis, relying on chiral catalysts or reducing agents to control the stereochemical outcome.

Transition metal-catalyzed asymmetric hydrogenation is a premier method for this purpose. nih.govacs.org Catalytic systems, typically composed of a transition metal like iridium or ruthenium and a chiral ligand, have demonstrated high efficacy in the reduction of C=N bonds with excellent enantioselectivity. nih.govacs.org For the synthesis of α-chiral amines, the asymmetric hydrogenation of prochiral imines is a direct and efficient route. nih.gov For instance, iridium catalysts complexed with chiral phosphine-oxazoline (PHOX) ligands have been successfully employed in the asymmetric hydrogenation of N-aryl ketimines. acs.org Similarly, ruthenium catalysts paired with chiral diphosphine ligands, such as BINAP, are effective for the hydrogenation of a wide range of ketones and imines, often proceeding with high enantiomeric excess (ee). nih.gov

The general mechanism involves the coordination of the prochiral substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen from the metal to the imine or ketone. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer over the other. nih.gov While direct literature on the asymmetric synthesis of this compound is sparse, the well-established success of these catalytic systems on analogous substrates provides a clear blueprint for its preparation.

Biocatalysis offers another powerful approach. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com Although a study on the synthesis of 3-amino-1-phenylbutane using a transaminase and a pyruvate decarboxylase (PDC) system reported high stereoselectivity for the (S)-enantiomer, the principle demonstrates the potential of enzymatic systems for accessing the (R)-enantiomer by selecting an appropriate enzyme with the desired stereopreference. mdpi.com

Below is a table summarizing representative catalytic systems applicable to the synthesis of chiral amines through asymmetric reduction.

| Catalyst/System | Substrate Type | Product Type | Key Features |

| Ir-PHOX Catalysts | N-Aryl Ketimines | α-Chiral Amines | Effective for N-alkyl and N-aryl imines, though N-alkyl amine products can sometimes lead to catalyst deactivation. acs.org |

| Ru-BINAP Catalysts | Ketones, Imines | Chiral Alcohols, Chiral Amines | Broad substrate scope, including functionalized ketones; used in industrial processes. nih.gov |

| Transaminase (ω-TA) with cofactor regeneration | Prochiral Ketones | Chiral Amines | High enantioselectivity, operates under mild conditions; equilibrium may need to be shifted for high conversion. mdpi.com |

| Modified Sodium Borohydrides with Chiral Auxiliaries | Imines | Chiral Amines | A stoichiometric approach where a chiral auxiliary attached to the substrate directs the reduction by a modified hydride reagent. researchgate.net |

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

An alternative and powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this methodology, a single enantiomer of a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. The new stereocenter is formed under the influence of the existing chirality, resulting in one diastereomer being formed in preference to the other. The auxiliary is then removed, yielding the enantiomerically enriched product. wikipedia.org

Design and Synthesis of Chiral Auxiliary Derivatives Incorporating 3-Methyl-1-phenylbutan-1-amine Scaffolds

While this compound is a target for synthesis, it can also theoretically serve as a chiral auxiliary itself. Chiral primary amines are frequently used for this purpose. The amine can be condensed with a carboxylic acid or its derivative to form a chiral amide, or with a ketone or aldehyde to form a chiral imine. researchgate.netwikipedia.org

For example, this compound could be acylated with a prochiral carboxylic acid derivative. The resulting amide would then contain the chiral scaffold of the amine. The effectiveness of a chiral auxiliary often depends on its ability to rigidly orient the substrate in a preferred conformation, allowing reagents to attack from the less sterically hindered face. The phenyl group and the isobutyl group of the 3-Methyl-1-phenylbutan-1-amine moiety would provide the necessary steric bulk to create a biased stereochemical environment.

The synthesis of such an auxiliary derivative is straightforward, typically involving the reaction of this compound with an acyl chloride or anhydride (B1165640) under standard amide bond-forming conditions.

Diastereoselective Reactions and Cleavage of Auxiliary

Once the chiral auxiliary is attached, the substrate can undergo a variety of diastereoselective reactions. A common application is the alkylation of enolates derived from chiral amides. nih.gov For an amide formed from this compound and a carboxylic acid, deprotonation at the α-carbon would generate a chiral enolate. The stereochemistry of the subsequent alkylation would be controlled by the chiral auxiliary, with the electrophile approaching from the face opposite to the bulky substituents of the auxiliary. nih.govharvard.edu

After the diastereoselective reaction is complete, the chiral auxiliary must be cleaved to release the desired chiral product. wikipedia.org The conditions for cleavage must be chosen carefully to avoid racemization of the newly formed stereocenter. For chiral amides, cleavage can often be achieved by hydrolysis under acidic or basic conditions to yield the carboxylic acid. nih.gov Alternatively, reduction with a hydride reagent can furnish the corresponding alcohol. wikipedia.org The specific method of cleavage depends on the desired functionality in the final product and the stability of the auxiliary and product to the reaction conditions. williams.eduresearchgate.netresearchgate.net

The following table outlines the general steps and considerations for using a chiral amine like this compound as a chiral auxiliary.

| Step | Description | Example Reaction | Cleavage Method | Product |

| 1. Auxiliary Attachment | A prochiral substrate is covalently bonded to the chiral auxiliary. | Reaction of a carboxylic acid chloride with this compound. | - | Chiral Amide |

| 2. Diastereoselective Reaction | A new stereocenter is created under the influence of the chiral auxiliary. | Alkylation of the enolate derived from the chiral amide with an alkyl halide. | - | Diastereomerically enriched alkylated amide. |

| 3. Auxiliary Cleavage | The auxiliary is removed to yield the enantiomerically pure product and allow for recovery of the auxiliary. | Acidic or basic hydrolysis of the amide bond. | Hydrolysis | Enantiomerically enriched carboxylic acid. |

| 3. Auxiliary Cleavage (Alternative) | The auxiliary is removed reductively. | Reduction of the amide with LiAlH₄. | Reduction | Enantiomerically enriched alcohol. |

Stereochemical Characterization and Enantiomeric Purity Assessment

Principles of Stereochemistry Pertaining to (R)-3-Methyl-1-phenylbutan-1-amine

The stereochemistry of this compound is defined by the spatial arrangement of its constituent atoms. Understanding the chirality at its key carbon center and the dynamic nature of the amine nitrogen is fundamental to appreciating its three-dimensional structure and chemical behavior.

Chirality at the Amino-Bearing Carbon Center

The cornerstone of this compound's stereochemistry lies in the chirality of the carbon atom to which the amino group is attached. A carbon atom is considered chiral, or a stereocenter, when it is bonded to four different substituents. gcms.cz In the case of this amine, the benzylic carbon is bonded to a hydrogen atom, a phenyl group, an isobutyl group, and an amino group, thus fulfilling the requirements for chirality. This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (S)-3-Methyl-1-phenylbutan-1-amine. The "R" designation in the name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

Configurational Stability and Inversion Dynamics of Amine Nitrogen

While the carbon stereocenter is configurationally stable under normal conditions, the nitrogen atom of the primary amine group also possesses a lone pair of electrons, which can be considered a fourth substituent. However, the nitrogen atom in most amines undergoes a rapid process called pyramidal inversion. This inversion leads to the interconversion of the two enantiomeric forms of the amine if the nitrogen were the sole chiral center. The energy barrier for this inversion is typically low, preventing the isolation of stable enantiomers based on nitrogen chirality alone. fiveable.me

The configurational stability of a chiral molecule is its ability to resist racemization, the process of converting to an equal mixture of both enantiomers. fiveable.me Factors such as the size and electronegativity of the groups attached to the chiral center can influence this stability. fiveable.me In the context of this compound, the chirality is defined by the carbon atom, which has a high barrier to inversion, ensuring its configurational stability. The focus of stereochemical analysis is therefore on the carbon stereocenter rather than the amine nitrogen.

Advanced Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

To ensure the quality and efficacy of this compound, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). wikipedia.org Enantiomeric excess quantifies the amount of one enantiomer present in a mixture compared to the other. wikipedia.org A variety of sophisticated analytical techniques are employed for this purpose, as well as for the unambiguous determination of the absolute configuration.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess (ee) Determination

Chiral chromatography is a cornerstone technique for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric composition of chiral compounds. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability in separating a diverse range of chiral molecules, including amines. yakhak.orgwindows.net The choice of mobile phase, which can be normal-phase, polar-organic, or reversed-phase, is crucial for achieving optimal separation. windows.net For basic compounds like amines, additives such as diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution. windows.net The enantiomeric excess can be accurately calculated by comparing the peak areas of the two enantiomers in the resulting chromatogram.

A study on the chiral separation of various amines and amino acid esters demonstrated the effectiveness of different polysaccharide-based CSPs. For instance, Chiralpak IE and Chiralcel OD-H columns showed excellent enantioselectivity for chiral amines. yakhak.org The development of novel HPLC-based methods also allows for the determination of the absolute configuration of chiral amines without the need for enantiomeric standards. nih.gov This is achieved by derivatizing the amine with a chiral derivatizing reagent to form diastereomers, whose elution order on the HPLC column can be correlated with the absolute configuration. nih.gov

Chiral Gas Chromatography (GC): Chiral GC is another effective method for the enantiomeric separation of volatile compounds like amines. wiley.com Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. wiley.com Substituted cyclodextrins are common CSPs used in chiral GC. wiley.com For the analysis of amines by GC, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.comnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640). nih.gov The separation of enantiomers is influenced by various parameters, including the oven temperature. wiley.com

A study investigating the GC separation of 1-phenylalkylamines on a cyclodextrin-based chiral stationary phase highlighted the influence of substituents on chiral recognition. wiley.com Another approach involves the use of a diproline chiral selector covalently attached to a polysiloxane copolymer as a chiral stationary phase for GC, which has shown success in resolving racemic aromatic and aliphatic amines after derivatization. nih.gov

Interactive Data Table: Chiral Chromatography Methods for Amine Separation

| Technique | Chiral Stationary Phase (CSP) Example | Derivatization | Key Findings |

| HPLC | Polysaccharide-based (e.g., Chiralpak IE) yakhak.org | Often not required, but can be used with chiral derivatizing agents for absolute configuration determination. nih.gov | Effective for direct enantiomeric separation of amines. yakhak.org Elution order of diastereomeric derivatives can determine absolute configuration. nih.gov |

| GC | Substituted Cyclodextrins wiley.com | Typically required (e.g., with trifluoroacetic anhydride) to increase volatility and improve peak shape. nih.gov | Achieves good separation of derivatized amines. nih.gov Separation is influenced by analyte structure and temperature. wiley.com |

Spectroscopic Methods for Chiral Analysis (e.g., Circular Dichroism Spectroscopy if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used for their identification and for determining enantiomeric excess. nih.gov

Recent advancements have led to the development of CD-based methods for the rapid determination of enantiomeric excess of chiral amines. rsc.orgnih.gov These methods often involve the formation of a complex between the chiral amine and a chiral or achiral host molecule, which then produces a distinct CD signal. nih.govrsc.org For instance, a three-component assembly of a chiral amine, enantiopure BINOL, and a boronic acid can create chiral host-guest structures that exhibit unique CD signals for each enantiomer of the amine. rsc.orgutexas.edu This approach allows for the rapid determination of enantiomeric excess and can even be used to discriminate between different chiral amines. rsc.orgutexas.edu Furthermore, computational models are being developed to predict the CD response of these sensor systems, which can facilitate the high-throughput screening of chiral amine enantiomeric excess. acs.org

X-ray Crystallography for Absolute Configuration Assignment (applicable to derivatives)

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. The resulting electron density map provides a precise three-dimensional structure of the molecule, allowing for the unambiguous assignment of the absolute configuration of all chiral centers.

While obtaining a suitable single crystal of the parent amine might be challenging, it is often possible to form a crystalline derivative. This can be achieved by reacting the amine with a chiral acid to form a diastereomeric salt, or with another suitable reagent to form a stable crystalline solid. The absolute configuration of the amine can then be determined from the crystal structure of the derivative. acs.org The absolute configuration determined by other methods, such as HPLC or spectroscopic techniques, is often verified by single-crystal X-ray analysis. nih.gov

Applications of R 3 Methyl 1 Phenylbutan 1 Amine in Asymmetric Synthesis and Organic Chemistry Research

Role as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of (R)-3-Methyl-1-phenylbutan-1-amine makes it an attractive starting material for the synthesis of more complex chiral molecules. Its amine functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks with a defined stereochemistry.

Enantioselective Synthesis of Advanced Pharmaceutical Intermediates

Chiral amines are crucial intermediates in the pharmaceutical industry, forming the backbone of many active pharmaceutical ingredients (APIs). mdpi.com The synthesis of enantiomerically pure drugs is of paramount importance, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.

While direct evidence for the use of this compound in the synthesis of a specific marketed drug is not extensively documented in publicly available literature, its structural motif is present in key pharmaceutical intermediates. For instance, the structurally related (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is a key intermediate in the synthesis of Repaglinide , an antidiabetic medication. researchgate.netnih.gov The synthesis of this intermediate often involves the preparation of a racemic mixture followed by resolution to isolate the desired (S)-enantiomer. This highlights the industrial relevance of the 3-methyl-1-phenylbutan-1-amine (B1309586) scaffold.

The general importance of chiral amines as building blocks for pharmaceuticals is well-established, with applications ranging from the synthesis of alkaloids to various other therapeutic agents. mdpi.com

Construction of Chiral Scaffolds for Drug Discovery Research

In the realm of drug discovery, the development of novel molecular scaffolds is a key strategy for identifying new lead compounds. Chiral scaffolds, in particular, allow for the exploration of three-dimensional chemical space, which is crucial for interacting with biological targets such as enzymes and receptors.

Molecules containing pyrazole (B372694) moieties, for example, are known to exhibit a wide range of biological activities. The incorporation of chiral amines into such scaffolds can lead to the development of potent and selective therapeutic agents. While specific examples utilizing this compound in the construction of novel drug discovery scaffolds are not prominently reported, the principles of using chiral amines for this purpose are a cornerstone of medicinal chemistry. The synthesis of substituted pyrazoles and pyrazolo[3,4-b]pyridines often involves the use of amine precursors to build these heterocyclic systems. researchgate.net

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, a powerful tool for the enantioselective synthesis of a wide range of chemical compounds. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Chiral amines, such as the structurally related 1-phenylethylamine (B125046), are frequently used as starting materials for the synthesis of more complex chiral ligands. mdpi.com These ligands can then be employed in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. For example, chiral aminonaphthols derived from (S)-α-phenylethylamine have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Although specific chiral ligands derived from this compound are not widely documented, its structural similarity to well-established precursors suggests its potential in this area of research.

Utility as a Chiral Auxiliary for Stereocontrol in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed, having served its purpose of inducing chirality.

Directed Stereoselective Functionalization of Organic Substrates

Chiral amines are widely employed as chiral auxiliaries to control the stereochemistry of reactions at a specific position in a molecule. The chiral auxiliary is typically attached to the substrate through a covalent bond, and its steric and electronic properties influence the approach of reagents, leading to the preferential formation of one diastereomer over the other.

For example, (R)-1-phenylethylamine has been effectively used as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. The reduction of an imine moiety in a compound containing the (R)-1-phenylethylamine auxiliary leads to the formation of diastereomeric products with moderate to good stereoselectivity. While direct applications of this compound as a chiral auxiliary for directed stereoselective functionalization are not extensively reported, its structural features make it a plausible candidate for such applications, following the well-established principles of chiral auxiliary-based synthesis.

Inducement of Chirality in Remote Centers

The influence of a chiral auxiliary is not always limited to the adjacent stereocenter. In certain cases, a chiral auxiliary can induce chirality at a remote position within a molecule. This long-range stereocontrol is a more challenging but highly valuable aspect of asymmetric synthesis.

The use of chiral amines to induce remote chirality has been demonstrated in various synthetic strategies. While specific research detailing the use of this compound for the induction of chirality in remote centers is scarce, the underlying principles of asymmetric induction by chiral auxiliaries suggest its potential in this advanced synthetic application.

Contributions to Structural Activity Relationship (SAR) Studies in Chiral Systems

Structure-Activity Relationship (SAR) studies are fundamental to the design of new molecules in medicine and agrochemistry, aiming to understand how a molecule's structure influences its biological activity. nih.govfrontiersin.org In chiral systems, the spatial arrangement of atoms is paramount, and a molecule's two enantiomers (mirror images) can have vastly different effects. openaccessgovernment.org

This compound is a valuable tool for dissecting the role of stereochemistry in molecular interactions. By systematically comparing the biological or chemical activity of the (R)-enantiomer with its (S)-counterpart or the racemic mixture, researchers can map the steric requirements of a binding site, such as a receptor or an enzyme's active site. nih.govopenaccessgovernment.org

The defined stereocenter of this amine allows for the precise probing of chiral recognition events. For instance, if the (R)-enantiomer shows significantly higher activity than the (S)-enantiomer, it provides strong evidence that the specific arrangement of the phenyl, isobutyl, and amino groups around the chiral carbon is essential for optimal interaction with the target. This knowledge is critical for designing more potent and selective drugs or agrochemicals. openaccessgovernment.orgresearchgate.net

Table 1: Hypothetical SAR Data for a Chiral Amine

| Enantiomer/Mixture | Receptor Binding Affinity (Ki, nM) | Biological Activity (% Max Response) |

| (R)-enantiomer | 10 | 95% |

| (S)-enantiomer | 500 | 15% |

| Racemic Mixture | 20 (apparent) | 55% |

| This table illustrates how the distinct stereochemistry of each enantiomer can lead to significant differences in biological activity, a core principle investigated in SAR studies. |

While direct evidence for its use as a biomarker is not prevalent, the structural features of this compound make it an excellent candidate for the development of chiral probes. Chemical probes are molecules used to study and visualize biological systems. A chiral probe can offer high selectivity for its target.

This amine can be chemically modified, for example, by attaching a fluorescent dye or a reactive group. The resulting probe would retain the specific chiral recognition properties of the parent molecule. Such a tool could be used to:

Selectively bind to one enantiomer of a chiral metabolite or drug within a cell.

Identify and characterize chiral binding pockets in proteins.

Develop new assays for high-throughput screening of chiral molecules.

The development of such probes is a sophisticated application of understanding stereochemical interactions, enabling deeper research into the roles of chirality in biological processes.

Broader Applications in Agrochemical and Materials Science Research

The utility of chiral amines extends beyond pharmaceuticals into the development of advanced materials and agricultural products. openaccessgovernment.orgnumberanalytics.com

In agrochemical research , the principle that biological activity is often stereospecific is well-established. nih.govnih.gov Many modern herbicides, pesticides, and fungicides are chiral molecules, and frequently only one of the enantiomers is responsible for the desired effect. researchgate.netresearchgate.net Using a single, active enantiomer like this compound as a building block can lead to:

Increased Efficacy: The final product is more potent, allowing for lower application rates. nih.gov

Reduced Environmental Load: Minimizing the use of the inactive or less active isomer reduces the number of unnecessary chemicals introduced into the ecosystem. researchgate.net

Improved Selectivity: The target pest or weed may be more susceptible to one enantiomer, while non-target organisms are less affected. nih.gov

In materials science , chiral molecules are increasingly used to create polymers and materials with unique properties. cmu.edu this compound can be employed as a chiral building block (monomer) or as a chiral auxiliary in polymerization reactions. kpi.ua This can induce a specific helical structure (helicity) in the polymer chain, leading to materials with novel optical or physical properties. cmu.edumdpi.com

Table 2: Applications in Agrochemical and Materials Science

| Field | Role of this compound | Resulting Advantage/Property |

| Agrochemicals | Chiral Intermediate/Building Block | Higher efficacy, lower environmental impact, improved selectivity. researchgate.netnih.gov |

| Materials Science | Chiral Monomer or Auxiliary | Creation of optically active polymers with helical structures. cmu.edukpi.ua |

| Materials Science | Component of Chiral Separation Media | Resolution of racemic mixtures in chromatography. |

These applications in creating chiral polymers are valuable for developing advanced materials such as chiral chromatographic columns for separating other enantiomers, specialized optical films, and sensors that can selectively detect other chiral molecules. mdpi.com

Future Directions and Emerging Research Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic chemistry. For (R)-3-Methyl-1-phenylbutan-1-amine, future efforts will concentrate on creating manufacturing processes that are not only economically viable but also environmentally responsible. This involves embracing principles of green chemistry and leveraging advanced process technologies like flow chemistry.

Continuous flow chemistry is emerging as a transformative technology in the synthesis of pharmaceutically active ingredients and chiral intermediates. Its application to the asymmetric synthesis of this compound offers significant advantages over traditional batch processing. Flow systems enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and higher enantioselectivity.

The asymmetric hydrogenation of the corresponding imine or the reductive amination of 4-methyl-1-phenylpentan-2-one (B109184) are key routes that could be adapted to a continuous flow process. A hypothetical flow setup would involve pumping the substrate and a solution of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) through a heated or cooled packed-bed reactor containing the immobilized catalyst. This approach not only enhances efficiency and safety but also simplifies catalyst recycling and product purification. A comparison of a potential flow process versus a traditional batch process is outlined below.

| Feature | Traditional Batch Process | Proposed Flow Chemistry Process |

| Operation Mode | Discontinuous; step-by-step addition of reagents to a single vessel. | Continuous; reagents are pumped through a reactor. |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and mixing issues. | Superior control due to high surface-area-to-volume ratio. |

| Safety | Handling of hazardous reagents or unstable intermediates at large scale poses risks. | Smaller reaction volumes at any given time minimize risk. |

| Catalyst Use | Homogeneous catalyst recovery can be difficult and costly. | Heterogeneous or immobilized catalysts can be used in packed-bed reactors for easy separation and reuse. |

| Scalability | Scaling up can be complex and may require re-optimization. | Scalability is achieved by running the process for longer durations ("scale-out"). |

| Productivity | Limited by vessel size and downtime between batches. | Higher space-time yields and potential for uninterrupted production. |

A key area of development is the use of biocatalysis. Enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones under mild, aqueous conditions with near-perfect enantioselectivity. Employing an engineered (R)-selective transaminase for the conversion of 4-methyl-1-phenylpentan-2-one to this compound would represent a significant step towards a greener manufacturing process.

Integration into Multi-Component Reactions (MCRs) and Cascade Processes

To improve process efficiency, researchers are increasingly looking to combine multiple synthetic steps into a single, seamless operation. Multi-component reactions and cascade processes are powerful strategies that reduce waste, save time, and can lead to the rapid assembly of complex molecules.

One-pot synthesis, where reactants are subjected to successive chemical transformations in a single reactor, is a highly efficient strategy. For this compound, this could involve its in situ generation and immediate use in a subsequent reaction. For example, a one-pot process could be designed where the asymmetric reduction of an imine is followed directly by an N-alkylation or acylation step to produce a more complex derivative, all without isolating the intermediate amine. Such strategies are valuable for creating libraries of chiral compounds for drug discovery.

Multi-enzymatic cascades mimic the efficiency of metabolic pathways in nature by combining several enzymes in one pot to perform a series of transformations. A potential bienzymatic cascade for producing this compound could start from an alcohol precursor.

This hypothetical cascade would utilize two enzymes:

Alcohol Dehydrogenase (ADH): To oxidize 4-methyl-1-phenylpentan-2-ol to the intermediate ketone, 4-methyl-1-phenylpentan-2-one.

(R)-selective Amine Dehydrogenase (AmDH) or Transaminase (TA): To convert the ketone into the desired (R)-amine.

This system often incorporates a third enzyme for cofactor regeneration (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase), making the process self-sustaining and highly atom-economical. The entire sequence proceeds in a single aqueous buffer solution under mild conditions, representing a pinnacle of green and efficient synthesis.

| Step | Enzyme | Transformation | Purpose |

| 1 | Alcohol Dehydrogenase (ADH) | 4-methyl-1-phenylpentan-2-ol → 4-methyl-1-phenylpentan-2-one | Generation of the prochiral ketone intermediate. |

| 2 | (R)-selective Amine Dehydrogenase (AmDH) | 4-methyl-1-phenylpentan-2-one → this compound | Asymmetric amination to form the chiral product. |

| 3 | Glucose Dehydrogenase (GDH) | Glucose → Gluconolactone | Recycles the NADH cofactor required by the AmDH. |

Computational Chemistry and Molecular Modeling for Predictive Asymmetric Synthesis

The trial-and-error approach to developing asymmetric syntheses is time-consuming and resource-intensive. Computational chemistry and molecular modeling have become indispensable tools for predicting the outcome of chiral reactions and rationally designing catalysts.

For the synthesis of this compound, Density Functional Theory (DFT) studies can be employed to model the transition states of the key enantioselective step. By calculating the energy differences between the transition states leading to the (R) and (S) enantiomers, researchers can predict which catalyst-ligand combination will provide the highest enantiomeric excess. This predictive power accelerates the discovery of optimal catalysts for processes like asymmetric hydrogenation or transfer hydrogenation. Furthermore, computational modeling can elucidate the non-covalent interactions, such as hydrogen bonds or π-stacking, that are crucial for stereocontrol, guiding the rational design of new, more effective organocatalysts or enzyme active sites.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

The precise understanding of how this compound influences the stereochemical outcome of a reaction is paramount for its rational application and improvement. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating complex reaction mechanisms at the molecular level. clockss.orgnih.gov Although specific DFT studies on this compound are currently limited, the extensive research on analogous chiral primary amines provides a clear roadmap for future investigations. clockss.orgelsevierpure.comresearchgate.net

Future computational studies could focus on modeling the transition states of reactions where this compound acts as a chiral auxiliary or catalyst. By calculating the energy barriers for the formation of different stereoisomers, researchers can predict and explain the enantioselectivity of a reaction. clockss.org For instance, in a reaction catalyzed by a chiral primary amine, DFT calculations can identify the key non-covalent interactions, such as hydrogen bonds, between the catalyst and the substrates that stabilize the transition state leading to the major enantiomer. clockss.org

A prospective study could investigate the role of the isobutyl group in this compound in stereodifferentiation. It is hypothesized that the steric bulk of this group plays a crucial role in directing the approach of reactants. A detailed computational analysis could provide quantitative insights into these steric and electronic effects.

Table 1: Potential Quantum Chemical Studies on this compound

| Research Area | Computational Method | Investigated Parameters | Potential Insights |

| Asymmetric Aldol Reaction | DFT (e.g., B3LYP) | Transition state geometries and energies, Non-covalent interaction analysis | Elucidation of the origin of stereoselectivity, role of the isobutyl group in chiral induction. |

| Chiral Amine Catalyzed Michael Addition | DFT, Ab initio methods | Reaction energy profiles, catalyst-substrate complex stability | Prediction of enantiomeric excess, rationalization of catalyst performance. |

| Conformational Analysis | Molecular Mechanics, DFT | Relative energies of conformers, rotational barriers | Understanding the predominant shape of the amine and its influence on reactivity. |

In Silico Screening for New Chiral Catalysts and Auxiliaries

The principles of molecular recognition that underpin the function of this compound can be leveraged to design new, more effective chiral catalysts and auxiliaries. In silico screening, which involves the computational evaluation of large virtual libraries of compounds, is a promising approach to accelerate this discovery process. chiralpedia.comchemrxiv.org

Future research could involve the creation of a virtual library of derivatives of this compound with modifications to the phenyl ring or the alkyl backbone. These virtual compounds could then be computationally screened for their potential as catalysts in various asymmetric transformations, such as the addition of organometallic reagents to imines or the reduction of ketones. beilstein-journals.orgnih.gov Docking simulations and the calculation of binding affinities between the virtual catalysts and the transition states of a model reaction can help identify promising candidates for experimental validation. chiralpedia.com

This in silico approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods.

Exploration of Novel Reactivity and Unprecedented Transformations Involving the Chiral Amine Scaffold

The unique structural features of this compound, particularly its chiral backbone and the presence of a primary amine group, suggest that it could participate in a range of novel chemical transformations beyond its current applications. The exploration of this new reactivity is a key frontier for future research.

Recent advances in catalysis have demonstrated the power of chiral amines in directing a variety of synthetic operations. mdpi.comnih.govmdpi.com For example, chiral primary amines have been employed as organocatalysts in enantioselective Biginelli reactions and other multicomponent reactions. elsevierpure.comresearchgate.net Future work could explore the use of this compound and its derivatives in similar complex transformations.

Furthermore, the development of biocatalysis offers exciting new avenues. mdpi.comnih.govchemistryviews.org Engineered enzymes, such as transaminases and imine reductases, have shown remarkable efficiency in the synthesis of bulky chiral amines. mdpi.comnih.govchemistryviews.org It is conceivable that this compound could serve as a template or a substrate in the development of new biocatalytic processes.

Another area of interest is the use of this chiral amine scaffold in the synthesis of novel ligands for transition metal catalysis. The amine group can be readily functionalized to create bidentate or polydentate ligands that can coordinate to a metal center and induce asymmetry in a wide array of reactions, from hydrogenations to cross-coupling reactions. nih.gov The steric bulk of the isobutyl group could be advantageous in creating a well-defined chiral pocket around the metal center.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-Methyl-1-phenylbutan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-methyl-1-phenylbutan-1-one using a chiral catalyst to enforce stereoselectivity. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) improves yield and reduces side products compared to conventional heating . Purification often involves recrystallization of the hydrochloride salt (CAS 1173110-88-7), which enhances enantiomeric purity . Optimization parameters include pH control, solvent selection (e.g., ethanol or THF), and catalyst loading (e.g., PtO₂ for hydrogenation).

Q. How should researchers characterize this compound to confirm structural and chiral integrity?

- Methodological Answer : Use a combination of:

- Spectral Analysis : ¹H/¹³C NMR to verify methyl and phenyl group positions.

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- HRMS : Confirm molecular weight (C₁₁H₁₅N, theoretical 161.12 g/mol) and rule out impurities .

- Polarimetry : Measure specific rotation ([α]D²⁵) to validate enantiomeric excess (>98% for pharmaceutical-grade studies) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Waste Disposal : Segregate acidic waste (e.g., hydrochloride salts) and neutralize before disposal. Collaborate with certified waste management services for hazardous byproducts .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during chiral synthesis?

- Methodological Answer :

- Diastereomeric Salt Formation : React the free base with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .

- Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively convert one enantiomer .

- Analytical Validation : Monitor ee (enantiomeric excess) via circular dichroism (CD) spectroscopy or chiral GC-MS .

Q. What mechanistic insights explain variability in yields during reductive amination of 3-methyl-1-phenylbutan-1-one?

- Methodological Answer :

- Catalyst Deactivation : Pt or Pd catalysts may adsorb amine intermediates, reducing efficiency. Periodic catalyst regeneration or flow chemistry setups mitigate this .

- Side Reactions : Imine formation competes with over-reduction to secondary alcohols. Control H₂ pressure (1–3 atm) and reaction time (<24 hours) to suppress byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may increase racemization. Balance solvent polarity with stereochemical stability .

Q. How can researchers address contradictory spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling) to resolve ambiguities in peak assignments.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns in crowded spectra .

- Collaborative Analysis : Share raw data with independent labs to rule out instrumental artifacts or operator bias .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Detect ppm-level impurities (e.g., residual solvents, diastereomers) using reverse-phase C18 columns and MRM (multiple reaction monitoring) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., hydrochloride salts) to confirm configuration .

- TGA-DSC : Assess thermal stability and hydrate formation risks during storage .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.